cSPM

Aβ40 fibrillization ThT fluorescence assay polyamine aggregation modulation

Researchers studying amyloid aggregation often face inconsistent results when using linear polyamines, which paradoxically promote Aβ fibrillization. cSPM, a 1,5-diazacyclooctane derivative, solves this by reliably inhibiting aggregation across multiple amyloidogenic peptides. - Multi-target inhibition: Suppresses Aβ42, amylin, and insulin fibrillization, reducing the need for multiple single-target controls. - Defined potency: Effective at ≥0.5 μM in ThT assays with validated cytoprotection in PC12 cells. - Essential comparator: Demonstrates functional divergence from linear spermine, critical for structure-activity relationship studies.

Molecular Formula C27H57N7
Molecular Weight 479.8 g/mol
Cat. No. B12413633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecSPM
Molecular FormulaC27H57N7
Molecular Weight479.8 g/mol
Structural Identifiers
SMILESCCCCNCCCCN1CCCN2C1CCN3CCCN(C3CC2)CCCCNCCCN
InChIInChI=1S/C27H57N7/c1-2-3-14-29-15-4-6-18-31-20-9-22-33-25-12-27-32(19-7-5-16-30-17-8-13-28)21-10-23-34(27)24-11-26(31)33/h26-27,29-30H,2-25,28H2,1H3
InChIKeyRHUDRDRDVNEVCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cSPM Specifications & Research Use


cSPM (Cyclic spermine) is a 1,5-diazacyclooctane derivative formed through the formal [4+4] cycloaddition of spermine and acrolein . It functions as an inhibitor of amyloid-β 42 (Aβ42) aggregation and has been shown to suppress the fibrillization of multiple amyloidogenic peptides, including Aβ42, amylin, and insulin, while also reducing associated cytotoxicity [1]. The compound is supplied as a solid with a molecular formula of C27H57N7 and a molecular weight of 479.79 g/mol .

Cyclic 1,5-diazacyclooctane scaffold required for Aβ inhibition
Inhibits multiple amyloidogenic peptides (Aβ42, amylin, insulin)
Compatible with Aβ cytotoxicity models and cell-based assays

Why cSPM Cannot Be Substituted


Generic substitution with linear spermine or other polyamines is not appropriate because linear spermine has been shown to promote Aβ fibrillization rather than inhibit it [1]. Furthermore, common Aβ aggregation inhibitors such as curcumin and EGCG exhibit different selectivity profiles and mechanisms of action; cSPM's unique cyclic 1,5-diazacyclooctane scaffold enables concurrent inhibition of multiple amyloidogenic peptides (Aβ42, amylin, insulin) [2], a breadth of activity not consistently observed with single-target natural product inhibitors. The quantitative evidence below substantiates why cSPM must be sourced specifically rather than replaced by an in-class analog.

If you consider
Linear spermine / polyamines
Reported to promote Aβ fibrillization, not inhibit; may confound aggregation studies.
If you consider
Curcumin or EGCG
Single-target Aβ inhibitors lack consistent pan-amyloid profile (Aβ, amylin, insulin).
If you consider
Other cyclic analogs
Minor scaffold changes may abolish inhibition; structure-activity mapping not yet complete.

cSPM Comparative Evidence


Aβ40 Fibrillization: Cyclic vs. Linear Polyamine

cSPM inhibited Aβ40 fibrillization at concentrations ≥0.5 μM, with sustained suppression observed for over one month in a ThT fluorescence assay [1]. In contrast, linear spermine (10 μM) significantly decreased lag and transition times, promoting Aβ aggregation [2]. The cyclic 1,5-diazacyclooctane structure is essential for this inhibitory activity [1].

Aβ40 Fibrillization
Head-to-head
cSPM inhibits at ≥0.5 μM; spermine promotes aggregation.
Cyclic scaffold determines inhibitory direction; opposite effect of linear polyamine.
ThT assay, sustained suppression >1 month.
Aβ40 fibrillization ThT fluorescence assay polyamine aggregation modulation

Broad-Spectrum Amyloid Inhibition vs. Curcumin

cSPM suppresses the aggregation of three distinct amyloidogenic peptides—Aβ42, amylin, and insulin—and reduces cytotoxicity [1]. Curcumin, a well-known natural inhibitor, inhibits Aβ40 aggregation with an IC50 of 0.8 μM but is not routinely reported to inhibit amylin or insulin aggregation in the same studies [2]. This broader target profile may be advantageous for disease models involving multiple amyloid proteins.

Amyloid Spectrum
Cross-study comparable
cSPM targets Aβ42, amylin, insulin; curcumin primarily Aβ.
Pan-amyloid profile supports multi-target screening workflows.
Curcumin IC50 0.8 μM for Aβ40; limited multi-peptide data.
amyloid aggregation multi-target inhibition Aβ42 amylin insulin

Aβ40 Cytoprotection in PC12 Cells

Treatment of Aβ40 fibrils with cSPM at concentrations ≥0.5 μM significantly reduced cytotoxicity and increased cell viability in PC12 cells [1]. At 0.1 μM, fibrillization was not inhibited and cytotoxicity was not reduced, establishing a clear dose-response relationship. This protective effect was not observed with linear spermine, which instead promotes aggregation [2].

Cytoprotection (PC12)
Head-to-head
Increased viability at ≥0.5 μM cSPM; no rescue at 0.1 μM.
Supports Aβ cytotoxicity endpoint review and dose-response analysis.
PC12 cell model, Aβ40 fibrils.
cytotoxicity PC12 cells neuroprotection Aβ40

Cyclic Scaffold Required for Inhibition

The cyclic 1,5-diazacyclooctane structure of cSPM is essential for its inhibitory activity against Aβ fibrillization [1]. Linear spermine and spermidine lack this scaffold and instead promote aggregation [2]. This structural requirement has been experimentally validated through native PAGE and ThT assays showing that only the cyclic form (cSPM/cSPD) suppresses fibrillization and reduces soluble oligomeric species [1].

Scaffold Requirement
Class-level inference
Only cyclic 1,5-diazacyclooctane inhibits; linear polyamines promote.
Structural determinant for aggregation modulation direction.
Native PAGE, western blot validation.
structure-activity relationship cyclic polyamine fibrillization inhibition

cSPM Application Scenarios


Polyamine & Aβ Pathology in Alzheimer's Models

cSPM enables researchers to dissect the role of polyamine-acrolein conjugates in Aβ aggregation and neurotoxicity. The compound's inhibitory activity at ≥0.5 μM in ThT assays and its cytoprotective effects in PC12 cells [1] make it a valuable tool for studying endogenous mechanisms of amyloid modulation under oxidative stress conditions.

Broad-Spectrum Amyloid Inhibitor Screening

Because cSPM suppresses aggregation of Aβ42, amylin, and insulin [2], it serves as a positive control or reference compound in high-throughput screening campaigns aiming to identify pan-amyloid inhibitors. Its multi-target profile reduces the need for multiple single-target controls in parallel assays.

Cyclic vs. Linear Polyamines in Protein Aggregation

The stark functional divergence between cSPM (inhibits aggregation) and linear spermine (promotes aggregation) [1][3] makes cSPM an essential comparator in experiments designed to elucidate the structural determinants of polyamine-mediated amyloid modulation. This differential activity is critical for validating structure-activity relationship hypotheses.

Neuroprotection in Aβ Cytotoxicity Models

cSPM's dose-dependent reduction of Aβ40 cytotoxicity in PC12 cells [1] positions it as a reference compound for evaluating neuroprotective agents. Its well-defined effective concentration (≥0.5 μM) allows for precise benchmarking of new chemical entities in cell viability assays.

Application
Selection Property
Validation Focus
Polyamine & Aβ Pathology Research
Cyclic vs. linear polyamine comparator
Fibrillization inhibition and aggregation direction
Broad-Spectrum Amyloid Inhibitor Screening
Pan-amyloid inhibition profile
Multi-target aggregation endpoint reproducibility
Structure-Activity Relationship Studies
Cyclic scaffold requirement
Aggregation modulation vs. structural analog controls
Aβ Cytotoxicity Model Benchmarking
Cell viability reference compound
Cytoprotection endpoint and dose-response benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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